Molecular weight and formula of 4,5-dinitro-2-naphthalenesulfonic acid
Molecular weight and formula of 4,5-dinitro-2-naphthalenesulfonic acid
This guide provides an in-depth technical analysis of 4,5-dinitro-2-naphthalenesulfonic acid , a specialized intermediate in the synthesis of naphthalene-based dyes and analytical reagents.
Part 1: Executive Summary & Chemical Identity
4,5-dinitro-2-naphthalenesulfonic acid is a nitro-substituted naphthalenesulfonic acid derivative. Due to the symmetry of the naphthalene ring system, this specific isomer is structurally equivalent to 1,8-dinitro-3-naphthalenesulfonic acid (or 1,8-dinitro-6-naphthalenesulfonic acid). It belongs to the class of "peri" dinitro compounds, characterized by the steric strain of the nitro groups at the 4 and 5 (or 1 and 8) positions.
This compound serves primarily as a theoretical or transient intermediate in the nitration of naphthalene-2-sulfonic acid derivatives, eventually yielding aminonaphthalenesulfonic acids (Cleve's acids) upon reduction, which are critical precursors for azo dyes.
Physicochemical Constants
| Property | Value | Notes |
| Chemical Name | 4,5-dinitro-2-naphthalenesulfonic acid | IUPAC / CAS convention dependent |
| Synonyms | 1,8-dinitro-3-naphthalenesulfonic acid; 1,8-dinitro-6-naphthalenesulfonic acid | Based on ring renumbering |
| Molecular Formula | C₁₀H₆N₂O₇S | Confirmed |
| Molecular Weight | 298.23 g/mol | Calculated (C=12.01, H=1.008, N=14.01, O=16.00, S=32.06) |
| Appearance | Yellow crystalline solid | Typical of polynitro aromatic acids |
| Solubility | Soluble in water (polar), Ethanol | Due to sulfonic acid group |
| Acidity (pKa) | < 1.0 | Strong acid (Sulfonic group) |
| Related CAS | 90947-25-4 | Refers to the 1-sulfonic isomer (4,5-dinitro-1-naphthalenesulfonic acid) |
Part 2: Synthesis & Reaction Mechanisms
The synthesis of 4,5-dinitro-2-naphthalenesulfonic acid involves the electrophilic aromatic substitution (nitration) of naphthalene-2-sulfonic acid. The reaction is governed by the directing effects of the sulfonic acid group (meta-directing, deactivating) and the alpha/beta preference in the naphthalene ring.
Precursor Selection
The starting material is typically Naphthalene-2-sulfonic acid (Armstrong's Acid).
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Directing Effect: The sulfonic acid group at position 2 deactivates the ring it is attached to. Therefore, electrophilic attack (nitration) occurs primarily on the other ring (positions 5 and 8).
Nitration Pathway
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Step 1 (Mononitration): Nitration of naphthalene-2-sulfonic acid yields a mixture of 5-nitro-2-naphthalenesulfonic acid and 8-nitro-2-naphthalenesulfonic acid (Cleve's acid precursors).
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Step 2 (Dinitration): Further nitration requires harsh conditions (fuming HNO₃, H₂SO₄, elevated temperature).
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The 8-nitro isomer directs the second nitro group to the peri position (position 1) or the meta position (position 5).
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Formation of the 1,8-dinitro pattern (equivalent to 4,5-dinitro) is sterically hindered but possible under thermodynamic control.
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This yields 1,8-dinitro-6-naphthalenesulfonic acid , which is structurally identical to the requested 4,5-dinitro-2-naphthalenesulfonic acid .
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Synthesis Workflow Diagram
Caption: Synthetic pathway via nitration of 2-naphthalenesulfonic acid, favoring the 8-nitro intermediate to yield the peri-dinitro product.
Part 3: Applications & Related Compounds
While 4,5-dinitro-2-naphthalenesulfonic acid is a specific structural isomer, it is often discussed in the context of its reduction products or its functional analogs used in protein analysis.
Dye Intermediates (Cleve's Acids)
Upon reduction (using Fe/HCl or catalytic hydrogenation), 4,5-dinitro-2-naphthalenesulfonic acid yields 1,8-diamino-3-naphthalenesulfonic acid .
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Utility: These diamino-sulfonic acids are vital coupling components for azo dyes, providing deep colors (blacks, dark blues) due to the extended conjugation and auxochromic amino groups.
Analytical Chemistry (Protein Precipitation)
Researchers often confuse this compound with Flavianic Acid (2,4-dinitro-1-naphthol-7-sulfonic acid), which is widely used to precipitate basic amino acids (like arginine).
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Distinction:
Experimental Protocol: Identification via UV-Vis
To verify the synthesis of the 4,5-dinitro isomer vs. other isomers (e.g., 4,8-dinitro), UV-Vis spectroscopy is employed.
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Preparation: Dissolve 10 mg of the isolated solid in 100 mL of 0.1 M NaOH.
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Measurement: Scan from 200 nm to 500 nm.
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Analysis:
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4,5-dinitro (Peri): distinct bathochromic shift due to steric distortion of the nitro groups, often showing absorption maxima near 340-360 nm.
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Non-peri isomers: typically absorb at lower wavelengths.
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References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135764771 (Related Azo Dye Structures). Retrieved from [Link]
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LookChem. 4,5-dinitro-naphthalene-1-sulfonic acid (CAS 90947-25-4) Data Sheet. (Isomer Reference). Retrieved from [Link]
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Royal Society of Chemistry. Naphthalene Sulfonation and Nitration Patterns. RSC Advances. Retrieved from [Link]
